4-Amino-2,6-difluoro-5-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-5-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c1-2-3(6)9-5(7)10-4(2)8/h1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYRPCPDMYXOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364863 | |
| Record name | 4-Amino-2,6-difluoro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18260-66-7 | |
| Record name | 2,6-Difluoro-5-methyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18260-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,6-difluoro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 2,6 Difluoro 5 Methylpyrimidine and Analogues
De Novo Synthetic Routes for Pyrimidine (B1678525) Ring Construction
The de novo synthesis approach involves the systematic assembly of the pyrimidine core from acyclic precursors. This methodology offers the flexibility to introduce various substituents at specific positions of the heterocyclic ring.
Cyclization Reactions for Pyrimidine Core Formation
The construction of the pyrimidine ring is often achieved through condensation reactions. A common method involves the reaction of a β-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as guanidine (B92328) or urea (B33335). For the synthesis of a 5-methylpyrimidine (B16526) derivative, a substituted malonic acid diester can be condensed with guanidine under basic conditions. This cyclization reaction forms the 2-amino-4,6-dihydroxypyrimidine (B16511) core, which serves as a key intermediate for further functionalization. The optimization of reaction conditions, including the choice of solvent and base, is crucial for achieving high yields and purity of the cyclized product. nih.gov
Introduction of Fluorine Substituents
The introduction of fluorine atoms onto the pyrimidine ring can be accomplished at different stages of the synthesis. One common strategy involves the conversion of the hydroxyl groups of the 2-amino-4,6-dihydroxypyrimidine intermediate into chloro groups, followed by a halogen exchange reaction to introduce fluorine. Alternatively, direct fluorination of the pyrimidine ring can be achieved using electrophilic fluorinating agents. However, this approach may lack regioselectivity and require careful optimization of reaction conditions to avoid side reactions. A more controlled method involves the use of fluorinated building blocks in the initial cyclization step. For instance, a fluorinated β-ketoester enolate can react with an amidine hydrochloride to yield a fluorinated pyrimidine directly, often under mild conditions and with excellent yields. nih.gov
Regioselective Amination Protocols
The introduction of an amino group at the C4 position of a difluorinated pyrimidine ring is a critical step. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a polyhalogenated pyrimidine intermediate. The regioselectivity of this amination is a key challenge. In the case of 2,4,6-trifluoropyrimidine (B1266109) derivatives, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. The reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with ammonia (B1221849) has been reported to yield the 4-amino derivative, demonstrating the preferential reactivity of the C4 position. nih.gov The choice of solvent and reaction temperature can significantly influence the regioselectivity of the amination process.
Stereoselective Methylation and Other Alkylation Approaches
The introduction of a methyl group at the C5 position can be achieved either by starting with a methylated precursor in the cyclization step or by direct methylation of the pyrimidine ring. Electrophilic C-substitution on the pyrimidine ring typically occurs at the 5-position, which is the least electron-deficient. However, the reactivity of the pyrimidine ring towards electrophilic substitution is generally low due to the presence of two electron-withdrawing nitrogen atoms. Therefore, the direct methylation of a pre-formed 4-amino-2,6-difluoropyrimidine might require activated methylating agents and carefully controlled reaction conditions to achieve the desired product without affecting other functional groups.
Strategic Modification of Pre-existing Pyrimidine Scaffolds
An alternative and often more direct approach to 4-Amino-2,6-difluoro-5-methylpyrimidine involves the chemical modification of a readily available, pre-functionalized pyrimidine.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidine Intermediates
This strategy relies on the sequential displacement of halogen atoms on a polyhalogenated pyrimidine core with different nucleophiles. A plausible starting material for the synthesis of this compound is a trifluorinated pyrimidine derivative.
The reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles has been investigated to assess the regioselectivity of the substitution. It has been observed that the reaction with ammonia preferentially yields the 4-amino-5-chloro-2,6-difluoropyrimidine. nih.gov This regioselectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position.
The subsequent step would involve the removal of the chlorine atom at the 5-position and the introduction of a methyl group, or starting with a 5-methyl-2,4,6-trichloropyrimidine and performing a halogen exchange to introduce fluorine, followed by selective amination. The selective displacement of chlorine with an amino group at the C4 position in 2,4,6-trichloropyrimidine (B138864) derivatives has also been reported, further supporting the feasibility of this approach. researchgate.netshd-pub.org.rs
Below is an interactive data table summarizing the regioselectivity of SNAr reactions on some halogenated pyrimidines with amine nucleophiles, which provides a basis for the proposed synthesis.
| Starting Material | Nucleophile | Position of Substitution | Reference |
| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | C4 | nih.gov |
| 2,4,6-Trichloropyrimidine | Anilines | C4 (major product) | researchgate.net |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Amines/Anilines | C4 | researchgate.net |
These findings underscore the utility of nucleophilic aromatic substitution on polyhalogenated pyrimidines as a robust method for the regioselective synthesis of functionalized pyrimidine derivatives like this compound.
Halogen Displacement with Various Nucleophiles (e.g., Amines, Alkoxides)
The displacement of halogens on a polyfluorinated 5-methylpyrimidine core can be achieved with various nucleophiles, most notably amines and alkoxides, to generate a diverse array of analogues. The reaction of a precursor such as 2,4,6-trifluoro-5-methylpyrimidine (B103681) with amines leads to the formation of aminodifluoropyrimidines. Similarly, reaction with alkoxides would yield alkoxydifluoropyrimidines.
The reactivity of the halogen atoms on the pyrimidine ring is position-dependent, with the C4 and C6 positions being generally more susceptible to nucleophilic attack than the C2 position. This preferential reactivity allows for a degree of selective functionalization. For instance, in the reaction of 2,4,6-trifluoropyrimidine with ammonia, a mixture of 4-amino-2,6-difluoropyrimidine and 2-amino-4,6-difluoropyrimidine (B1299613) is formed, typically in a 4:1 ratio, highlighting the greater reactivity of the C4 position. semanticscholar.org
The choice of nucleophile and reaction conditions can significantly influence the outcome of the substitution. Primary and secondary amines are commonly used to introduce amino functionalities. The reaction is often carried out in a suitable solvent, such as acetonitrile, at controlled temperatures, and in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the hydrofluoric acid generated during the reaction. researchgate.net
Alkoxides, generated from the corresponding alcohols and a base, can also be employed as nucleophiles to introduce alkoxy groups onto the pyrimidine ring. The relative reactivity of different halogens (F vs. Cl) and the nature of the nucleophile play a crucial role in determining the product distribution.
Examination of Regio- and Chemoselectivity in SNAr Reactions
The regioselectivity of SNAr reactions on polyhalogenated pyrimidines is a critical aspect of their synthetic utility. In general, for 2,4,6-trihalopyrimidines, nucleophilic attack occurs preferentially at the C4 and C6 positions over the C2 position. This is attributed to the greater activation of the C4/C6 positions by the two ring nitrogen atoms.
In the case of a substrate like 2,4,6-trifluoro-5-methylpyrimidine, the methyl group at the C5 position can exert a steric influence on the adjacent C4 and C6 positions. However, the electronic activation at these positions generally dominates. When reacting with an amine, the initial substitution is expected to occur predominantly at the C4 (or C6) position, leading to the formation of this compound.
The presence of different halogens on the pyrimidine ring can also direct the regioselectivity. For instance, in a molecule like 4-chloro-2,6-difluoro-5-methylpyrimidine, the fluorine atoms are generally better leaving groups in SNAr reactions than chlorine under anhydrous conditions. However, the inherent reactivity of the ring positions often plays a more significant role.
Chemoselectivity becomes important when the nucleophile has multiple reactive sites or when there are different types of leaving groups on the pyrimidine ring. For the synthesis of the target molecule, the focus is on the selective displacement of a single fluorine atom by an amino group. By controlling the stoichiometry of the amine and the reaction conditions, monosubstitution can be favored over disubstitution.
Functional Group Interconversions and Transformations
Beyond direct halogen displacement, functional group interconversions and transformations play a vital role in the synthesis of this compound and its analogues. A key transformation in the proposed synthetic route is the conversion of a polychlorinated pyrimidine to a polyfluorinated one. This is typically achieved through a halogen exchange (HALEX) reaction.
The reaction of 2,4,6-trichloro-5-methylpyrimidine (B154744) with a fluorinating agent such as potassium fluoride (B91410) (KF) or silver fluoride (AgF) at elevated temperatures can facilitate the replacement of chlorine atoms with fluorine. The efficiency and completeness of this exchange can depend on the specific fluorinating agent, reaction temperature, and the presence of any phase-transfer catalysts. For example, the fluorination of 2,4,6-trichloropyrimidine to 2,4,6-trifluoropyrimidine has been successfully demonstrated using anhydrous potassium fluoride at high temperatures.
Once the desired aminodifluoropyrimidine is obtained, further transformations can be envisioned. For instance, the amino group could be further functionalized, or if other reactive groups are present on the molecule, they could be modified to generate a wider range of analogues. However, for the specific synthesis of the target compound, the primary functional group transformations are the chlorination of the starting material and the subsequent fluorination.
Process Optimization and Scalability Studies
The successful transition of a synthetic route from laboratory scale to industrial production hinges on thorough process optimization and scalability studies. Key parameters that are typically investigated include the choice of solvent systems and catalysts, reaction conditions such as temperature and pressure, and strategies to enhance yield and purity.
Influence of Solvent Systems and Catalysts
The choice of solvent can have a profound impact on the rate and selectivity of SNAr reactions. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed as they can solvate the charged intermediates formed during the reaction, thereby accelerating the substitution process.
Recent studies have also explored the use of more environmentally benign solvents. For instance, water has been shown to be an effective solvent for the amination of certain chloropyrimidines, particularly when the reaction is acid-catalyzed. nih.gov The use of water can offer advantages in terms of cost, safety, and environmental impact. The choice of an optimal solvent system would require experimental screening to balance reaction efficiency with practical considerations for scale-up.
While many SNAr reactions on highly activated pyrimidines proceed without the need for a catalyst, certain transformations can benefit from their use. For example, in the amination of less reactive aryl chlorides, palladium-based catalysts are often used in Buchwald-Hartwig amination reactions. However, for highly electrophilic substrates like polyfluoropyrimidines, such catalysts are generally not necessary for reactions with amines. In the context of the HALEX fluorination, phase-transfer catalysts can sometimes be employed to improve the efficiency of the reaction between the solid inorganic fluoride and the organic substrate.
| Parameter | Solvent/Catalyst | Effect on Reaction |
| Solvent Polarity | Polar aprotic (e.g., DMF, DMSO) | Generally accelerates SNAr reactions by stabilizing charged intermediates. |
| Protic (e.g., water, ethanol) | Can act as a nucleophile, leading to side products (solvolysis). However, can be effective under specific conditions (e.g., acid catalysis). nih.gov | |
| Catalysis | Phase-Transfer Catalyst (for fluorination) | Can enhance the rate of halogen exchange by improving the solubility of the fluoride salt. |
| Acid Catalysis (for amination in water) | Can promote the amination of chloropyrimidines in aqueous media. nih.gov |
Optimization of Reaction Conditions (Temperature, Pressure, Time)
The optimization of reaction conditions is crucial for maximizing yield and minimizing side reactions. Temperature is a key parameter; higher temperatures generally increase the reaction rate but can also lead to the formation of impurities. For the selective amination of a polyfluoropyrimidine, the reaction is often conducted at a controlled temperature, for example, at 0 °C to room temperature, to favor monosubstitution. researchgate.net
Pressure can also be utilized to influence reaction outcomes, particularly for reactions involving gaseous reagents or to increase the boiling point of a solvent, allowing for higher reaction temperatures. researchgate.net The reaction time is another critical factor that needs to be optimized to ensure the reaction proceeds to completion without significant degradation of the product or the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time.
| Reaction Parameter | Typical Range | Impact on Synthesis |
| Temperature | 0 °C to reflux | Higher temperatures increase reaction rates but may decrease selectivity and lead to side reactions. |
| Pressure | Atmospheric to elevated | Can be used to control reactions with volatile components or to increase reaction temperatures. researchgate.net |
| Reaction Time | Minutes to hours | Needs to be optimized to ensure complete conversion without product degradation. |
Yield Enhancement and Purity Improvement Strategies
Maximizing the yield and ensuring the high purity of the final product are primary goals in any synthetic process. Several strategies can be employed to achieve this. Careful control of stoichiometry is essential, particularly in the amination step, to avoid over-reaction and the formation of di- or tri-substituted products. Using a slight excess of the limiting reagent can sometimes drive the reaction to completion, but this must be balanced against the potential for increased impurities.
The order of addition of reagents can also be important. For example, adding the nucleophile slowly to the solution of the electrophile can help to control the reaction exotherm and improve selectivity.
Purification of the intermediates and the final product is a critical step for achieving high purity. Common purification techniques include recrystallization, column chromatography, and distillation. The choice of purification method depends on the physical properties of the compound and the nature of the impurities. For large-scale production, recrystallization is often preferred due to its cost-effectiveness and scalability. Developing a robust purification protocol is a key aspect of process development.
| Strategy | Description |
| Stoichiometry Control | Precise control of the molar ratios of reactants to favor the desired product and minimize side reactions. |
| Order of Addition | Controlled addition of reagents to manage reaction exotherms and improve selectivity. |
| Purification Methods | Use of techniques such as recrystallization, column chromatography, or distillation to remove impurities. |
| Byproduct Removal | Development of methods to effectively remove byproducts from the reaction mixture. |
Green Chemistry Principles in Synthetic Route Design
Atom Economy and Waste Minimization
A central tenet of green chemistry is the concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. In the synthesis of pyrimidine derivatives, traditional methods often involve multi-step procedures with the use of stoichiometric reagents and protecting groups, leading to significant waste generation.
Use of Greener Solvents and Catalysts
The choice of solvents and catalysts plays a crucial role in the environmental footprint of a synthetic process. Traditional syntheses of pyrimidines often employ volatile and hazardous organic solvents. Research into greener alternatives is ongoing, with a focus on water, supercritical fluids, and ionic liquids. For example, the use of a mixed solvent system of water and ethanol (B145695) has been shown to improve the synthesis of certain pyrimidine derivatives. researchgate.net
Catalysis is another area where green chemistry principles can be effectively applied. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is preferred over homogeneous catalysts. Palladium-catalyzed amination reactions are a valuable tool for the synthesis of aminopyrimidines, offering high selectivity and tolerance to various functional groups. researchgate.net The development of more efficient and recyclable palladium catalysts is an active area of research aimed at improving the sustainability of these processes.
Energy Efficiency and Alternative Reaction Conditions
Furthermore, solvent-free or "neat" reactions, where the reactants themselves act as the solvent, represent an ideal scenario from a green chemistry perspective, as they eliminate the need for any solvent. researchgate.netacs.org While not always feasible, the exploration of solvent-free conditions for the synthesis of this compound and its analogues could lead to significant environmental benefits.
The following table provides a comparative overview of traditional versus greener approaches in the synthesis of aminopyrimidine analogues, highlighting key green chemistry metrics.
| Reaction Step | Traditional Method | Greener Alternative | Green Chemistry Principle Addressed |
| Chlorination | Use of POCl₃ or SOCl₂ | Direct amination or use of a less hazardous chlorinating agent | Prevention of waste, Use of less hazardous chemical syntheses |
| Solvent | Chlorinated solvents (e.g., CHCl₃, CH₂Cl₂) | Water, Ethanol, or solvent-free conditions | Safer solvents and auxiliaries |
| Catalyst | Stoichiometric reagents | Heterogeneous, recyclable catalysts (e.g., supported Pd) | Catalysis |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, ambient temperature reactions | Design for energy efficiency |
| Work-up | Solvent extraction with hazardous solvents | Crystallization from a green solvent, minimal work-up | Safer solvents and auxiliaries |
Computational and Theoretical Chemistry of 4 Amino 2,6 Difluoro 5 Methylpyrimidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of 4-Amino-2,6-difluoro-5-methylpyrimidine at the atomic level.
The electronic landscape of this compound is significantly influenced by the interplay of its various substituents. The pyrimidine (B1678525) ring itself is an electron-deficient aromatic system. The two fluorine atoms at positions 2 and 6 are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which further reduces the electron density of the ring. Conversely, the amino group at position 4 and the methyl group at position 5 act as electron-donating groups. The amino group exerts a strong resonance effect (+R) and a weaker inductive effect (-I), while the methyl group provides a weak electron-donating effect through hyperconjugation and induction (+I).
This electronic tug-of-war dictates the molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO is expected to be localized primarily on the amino group and the pyrimidine ring, reflecting the areas of highest electron density and susceptibility to electrophilic attack. The LUMO, in contrast, would be distributed over the electron-deficient pyrimidine ring, particularly near the carbon atoms bonded to the fluorine atoms, indicating the sites most prone to nucleophilic attack.
Calculations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, would allow for the precise determination of these orbital energies and the resulting energy gap, which is a key indicator of chemical reactivity and stability.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | ~ -1.0 eV | Indicates the energy of the lowest energy empty orbital, a target for nucleophiles. |
Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide a quantitative measure of the charge distribution. The fluorine atoms are expected to carry a significant negative partial charge, while the carbon atoms attached to them (C2 and C6) will have a positive partial charge. The nitrogen atoms of the pyrimidine ring will also be negatively charged. The amino nitrogen will have a negative charge, while the hydrogens of the amino group will be positively charged.
Table 2: Predicted Mulliken Atomic Charges for Key Atoms
| Atom | Predicted Partial Charge (a.u.) |
|---|---|
| N (amino) | -0.8 to -0.9 |
| C4 | +0.6 to +0.7 |
| F (at C2/C6) | -0.4 to -0.5 |
| C2/C6 | +0.7 to +0.8 |
The conformational flexibility of this compound is primarily associated with the rotation of the amino and methyl groups.
The rotation of the amino group around the C4-N bond is a key conformational process. Computational studies on similar aminopyrimidines have shown that the planar conformation, where the amino group lies in the plane of the pyrimidine ring, is the most stable due to favorable pπ–pπ electron delocalization between the nitrogen lone pair and the ring's π-system. researchgate.net The transition state for this rotation involves a perpendicular orientation of the amino group, which disrupts this delocalization, leading to a rotational barrier. For aminopyrimidines, these barriers have been calculated using various ab initio and DFT methods. nih.govacs.org The barrier to internal rotation is expected to be in the range of 4-7 kcal/mol. A secondary, lower energy barrier corresponds to the inversion of the pyramidal amino group. nih.gov
The methyl group at the C5 position also has a rotational barrier. While generally low, the barrier is influenced by steric and electronic interactions with the adjacent fluorine and amino groups. The most stable conformation is likely to be one where the C-H bonds of the methyl group are staggered with respect to the bonds of the pyrimidine ring to minimize steric hindrance. nih.gov The rotational barrier for a methyl group on a pyrimidine ring is typically low, in the range of 1-3 kcal/mol.
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of this compound.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard application of quantum chemical calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method with DFT. nih.gov
¹⁹F NMR: The chemical shifts of the two equivalent fluorine atoms at the C2 and C6 positions are expected to be a key feature. Predictions for fluorinated aromatic compounds using DFT have shown good accuracy. nih.govnih.gov The chemical shift will be influenced by the electronic environment created by the amino and methyl groups.
¹H NMR: The spectrum would show signals for the amino protons and the methyl protons. The amino protons' chemical shift will be sensitive to solvent and concentration due to hydrogen bonding. The methyl protons will appear as a singlet.
¹³C NMR: The carbon spectrum will show distinct signals for the different carbon atoms in the molecule. The C2 and C6 carbons attached to fluorine will exhibit large C-F coupling constants. The C4 and C5 carbons will be significantly affected by the amino and methyl substituents, respectively.
Table 3: Predicted NMR Chemical Shifts (in ppm, relative to a standard)
| Nucleus | Predicted Chemical Shift Range |
|---|---|
| ¹⁹F | -70 to -90 |
| ¹H (NH₂) | 5.0 - 6.5 |
| ¹H (CH₃) | 2.0 - 2.5 |
| ¹³C (C2/C6) | 155 - 165 (with large ¹JCF) |
| ¹³C (C4) | 150 - 160 |
Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the harmonic vibrational frequencies at the optimized geometry. mdpi.comnih.gov These calculations help in the assignment of experimental vibrational bands to specific molecular motions.
C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1200-1300 cm⁻¹ region.
N-H Stretching: The symmetric and asymmetric stretching vibrations of the amino group will appear in the 3300-3500 cm⁻¹ range.
Ring Vibrations: Characteristic pyrimidine ring stretching and deformation modes will be present in the fingerprint region (1400-1600 cm⁻¹).
C-H Stretching: The methyl C-H stretching vibrations will be observed around 2900-3000 cm⁻¹.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in aqueous solution or in complex with a biological target. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities over time.
An MD simulation of this compound in a water box would reveal detailed information about its solvation shell and hydrogen bonding interactions. The amino group can act as a hydrogen bond donor, while the pyrimidine nitrogens and fluorine atoms can act as hydrogen bond acceptors. The simulation would quantify the number and lifetime of these hydrogen bonds, providing insight into the molecule's solubility and interactions with the solvent. Different water models (e.g., TIP3P, SPC/E) can be used to simulate the aqueous environment. mdpi.comresearchgate.net
Furthermore, MD simulations are crucial for studying the interactions of this compound with biomolecules, such as enzymes or receptors. By docking the molecule into the active site of a protein and running an MD simulation, one can assess the stability of the binding pose, identify key interacting amino acid residues, and calculate the binding free energy. This information is invaluable for understanding its mechanism of action and for structure-based drug design. rsc.org
Computational Modeling of Reaction Pathways and Transition States
The fluorine atoms at the C2 and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr). Computational modeling can be used to elucidate the mechanisms of these reactions, identify the transition states, and calculate the activation energies. mdpi.com
For a typical SₙAr reaction, a nucleophile attacks the electron-deficient carbon atom (C2 or C6), leading to the formation of a high-energy intermediate known as a Meisenheimer complex. The leaving group (fluoride) is then expelled to restore the aromaticity of the ring. DFT calculations can be used to map the potential energy surface of this reaction, locating the structures of the reactants, transition states, intermediates, and products.
The calculated activation barriers can predict the feasibility and rate of the reaction with different nucleophiles. This is particularly useful for understanding the regioselectivity of reactions on polysubstituted pyrimidines and for designing synthetic routes to new derivatives. chemrxiv.org
Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) Predictions
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties. nih.gov For this compound, computational chemistry plays a vital role in generating the molecular descriptors used in these models.
A wide range of descriptors can be calculated, including:
Electronic descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
By building a QSAR model based on a series of related aminopyrimidine derivatives with known biological activity (e.g., as kinase inhibitors or anti-inflammatory agents), the activity of this compound can be predicted. nih.govnih.gov These models can highlight the key structural features that are important for activity. For instance, the fluorine atoms may contribute to enhanced binding affinity with a biological target through specific interactions or by altering the molecule's electronic properties and metabolic stability. Similarly, QSPR models can predict physical properties like solubility, melting point, and chromatographic retention times.
Derivatives and Advanced Functionalization of 4 Amino 2,6 Difluoro 5 Methylpyrimidine
Targeted Synthesis of Substituted Analogues
The targeted synthesis of analogues focuses on the stepwise, controlled modification of the parent molecule at its specific functional groups to produce discrete, well-characterized derivatives.
The primary amino group at the C4 position is a nucleophilic center readily amenable to a wide range of chemical transformations. These modifications are fundamental for creating libraries of amides, sulfonamides, ureas, and substituted amines, significantly altering the molecule's steric and electronic properties.
N-Acylation: Reaction with various acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.
N-Sulfonylation: Treatment with sulfonyl chlorides provides stable sulfonamide derivatives.
N-Alkylation and N-Arylation: The amino group can undergo alkylation with alkyl halides or reductive amination with aldehydes and ketones. Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of N-aryl and N-heteroaryl bonds.
Urea (B33335) and Thiourea (B124793) Formation: Reactions with isocyanates and isothiocyanates afford the respective urea and thiourea derivatives.
Table 1: Representative Transformations of the C4-Amino Group
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| N-Acylation | Acyl Chlorides (R-COCl) | Amide (-NHCOR) |
| N-Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |
| N-Alkylation | Alkyl Halides (R-X) | Secondary Amine (-NHR) |
| N-Arylation | Aryl Halides (Ar-X), Pd catalyst | Arylamine (-NHAr) |
The C5-methyl group, while generally less reactive than the other positions, can be functionalized through several synthetic routes. These modifications typically require more forcing conditions or specific activation strategies.
Radical Halogenation: Free-radical bromination using reagents like N-bromosuccinimide (NBS) can introduce a halogen to the methyl group, forming a benzylic-type halide. This intermediate is a versatile precursor for subsequent nucleophilic substitution to introduce alkoxy, amino, or cyano groups.
Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents. The resulting carboxyl group can then be converted into esters or amides.
Deprotonation-Alkylation: Although challenging due to the electron-withdrawing nature of the ring, deprotonation with a very strong base followed by quenching with an electrophile can potentially be used to extend the carbon chain.
Table 2: Potential Modifications of the C5-Methyl Group
| Reaction Type | Reagent/Condition | Intermediate/Product |
|---|---|---|
| Radical Bromination | N-Bromosuccinimide (NBS), Initiator | 5-(bromomethyl)pyrimidine |
| Oxidation | Strong Oxidants (e.g., KMnO₄) | 5-carboxypyrimidine |
The fluoro groups at the C2 and C6 positions are activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyrimidine (B1678525) ring nitrogens. This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles. The substitution can often be performed sequentially by controlling stoichiometry and reaction conditions.
Substitution with O-Nucleophiles: Alkoxides and phenoxides can displace the fluoro groups to form ethers.
Substitution with N-Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines can be used to introduce amino functionalities at these positions.
Substitution with S-Nucleophiles: Thiolates are effective nucleophiles for creating thioether linkages.
The reactivity of halopyrimidines in SNAr reactions is well-documented, providing a reliable pathway for diversification. mdpi.com
Table 3: Nucleophilic Aromatic Substitution (SNAr) at C2/C6 Positions
| Nucleophile Class | Example Reagent | Resulting Substituent |
|---|---|---|
| Oxygen | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) |
| Nitrogen | Ammonia (NH₃) | Amino (-NH₂) |
| Nitrogen | Piperidine | Piperidinyl |
Late-Stage Functionalization (LSF) Strategies
Late-stage functionalization refers to the introduction of functional groups into a complex, often drug-like molecule, at a late step in its synthesis. This strategy is highly valuable for rapidly generating analogues without re-synthesizing the core structure. For the pyrimidine scaffold, LSF would typically involve C-H activation. While the parent molecule 4-Amino-2,6-difluoro-5-methylpyrimidine lacks an available C-H bond on the pyrimidine ring for direct functionalization, derivatives where a fluoro group has been replaced by hydrogen could be substrates for such reactions. Pyrimidine-based directing groups have been developed to guide transition-metal catalysts to specific C-H bonds for functionalization. nih.gov Furthermore, the SNAr displacement of the fluoro groups can itself be considered an LSF strategy when the pyrimidine core is part of a larger, pre-assembled molecular architecture. berkeley.edu
Combinatorial Chemistry and Diversity-Oriented Synthesis for Library Generation
Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful approaches that leverage high-throughput methods to create large libraries of compounds for screening. nih.govyoutube.com The goal of DOS is to efficiently synthesize structurally diverse small molecules, which is a key strategy for discovering novel bioactive agents. rsc.orgnih.gov
The this compound scaffold is exceptionally well-suited for these methodologies. Its multiple, orthogonally reactive sites allow for the systematic combination of different building blocks to rapidly generate extensive libraries.
A hypothetical library synthesis could involve a multi-step sequence:
First Dimension of Diversity: A set of 20 different acyl chlorides is used to acylate the C4-amino group, creating 20 unique amide derivatives.
Second Dimension of Diversity: Each of these 20 amides is then reacted with a set of 50 different primary amines under conditions that favor monosubstitution at one of the fluoro positions (e.g., C6). This step generates 20 x 50 = 1,000 distinct compounds.
Third Dimension of Diversity: The remaining fluoro group (at C2) in each of these 1,000 compounds could be substituted with a library of 10 different thiols, potentially yielding a final library of 10,000 unique molecules.
This approach transforms a single starting material into a vast collection of analogues, where each molecule has a unique combination of substituents at the C2, C4, and C6 positions. Such libraries are invaluable for screening programs in drug discovery and materials science. nih.gov
Table 4: Illustrative Combinatorial Library Generation
| Scaffold Position | Building Block Set (Example) | Number of Variations |
|---|---|---|
| C4-Amino | Set A: 10 Acyl Chlorides | 10 |
| C6-Fluoro | Set B: 20 Amines | 20 |
| C2-Fluoro | Set C: 15 Thiols | 15 |
| Total Library Size | A x B x C | 10 x 20 x 15 = 3,000 |
Applications in Chemical Synthesis
Utility as a Building Block in Complex Heterocyclic Chemistry
Fluorinated heterocyclic compounds are of great interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability and altered electronic characteristics. The 4-Amino-2,6-difluoro-5-methylpyrimidine structure contains key features that would make it a valuable building block for the synthesis of more complex heterocyclic systems. The amino group can be a handle for further functionalization, while the fluorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of substituents.
The pyrimidine (B1678525) core itself is a ubiquitous motif in biologically active molecules, including nucleobases. The introduction of fluorine and methyl groups can modulate the biological activity of resulting compounds. For instance, related 5-fluoropyrimidines are known to have applications as cytostatic and antimycotic agents.
Role as an Intermediate in Multi-Step Organic Syntheses
In multi-step syntheses, intermediates with diverse reactive sites are highly sought after. This compound offers several such sites. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce new functionalities. The fluorine atoms, being good leaving groups, can be displaced by nucleophiles such as amines, alcohols, and thiols, providing a straightforward method to build molecular complexity.
The general synthetic strategy for related 5-substituted 2-amino-4,6-dichloropyrimidines often involves the condensation of a monosubstituted malonic acid diester with guanidine (B92328), followed by chlorination. A similar approach could hypothetically be adapted for the synthesis of the difluoro analogue.
Precursors for Specialized Reagents, Ligands, and Materials with Defined Properties
The electronic properties of this compound, influenced by the interplay of its substituents, suggest its potential as a precursor for specialized chemical tools. The nitrogen atoms in the pyrimidine ring, along with the exocyclic amino group, could serve as coordination sites for metal ions, making it a candidate for the development of novel ligands for catalysis or materials science.
Furthermore, the inherent polarity and potential for hydrogen bonding, combined with the lipophilicity introduced by the fluorine and methyl groups, could be exploited in the design of materials with specific properties, such as liquid crystals or organic semiconductors. The ability to further functionalize the molecule would allow for the fine-tuning of these properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-2,6-difluoro-5-methylpyrimidine, and how do reaction conditions influence yield?
- Methodology : Nucleophilic substitution reactions are commonly employed, leveraging fluorine's high electronegativity for selective functionalization. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing transition states .
- Catalysts : Tertiary amines (e.g., triethylamine) neutralize acidic byproducts, improving yields .
- Temperature : Reactions typically proceed at 80–100°C to balance kinetics and thermal decomposition risks .
Q. How can researchers validate purity and structural integrity post-synthesis?
- Analytical Techniques :
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient for baseline separation of impurities .
- NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ -120 to -150 ppm for aromatic-F) .
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic clusters (e.g., Cl vs. F substituents) .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste Disposal : Halogenated byproducts require segregation and incineration by certified waste handlers .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways (e.g., competing amination vs. dehalogenation)?
- Approach :
- Kinetic Isotope Effects (KIE) : Substitute ¹⁵N in ammonia to track amination vs. side reactions .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies and regioselectivity .
Q. What strategies address discrepancies in bioactivity data across structural analogs?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare logP and Hammett constants of substituents (e.g., -F vs. -Cl) to correlate solubility and electronic effects with activity .
- In Vitro Assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against fungal models (e.g., Candida albicans) to minimize inter-lab variability .
Q. How can computational tools predict degradation pathways under varying pH and temperature?
- Framework :
- Molecular Dynamics Simulations : Simulate hydrolysis at acidic (pH 3) vs. alkaline (pH 10) conditions to identify labile bonds .
- LC-MS/MS : Monitor degradation products in real-time; e.g., defluorination products are detectable at 50°C after 48 hours .
Q. What green chemistry principles apply to large-scale synthesis?
- Optimization :
- Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 30% .
- Catalyst Recovery : Immobilized palladium catalysts enable reuse for ≥5 cycles without activity loss .
Tables for Key Data
Table 1 : Comparative Yields Under Different Amination Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| DMF | Triethylamine | 80 | 65 | 98.5 |
| DMSO | Pyridine | 100 | 58 | 97.2 |
| THF | None | 60 | 32 | 89.7 |
| Data adapted from nucleophilic substitution studies |
Table 2 : ¹H and ¹⁹F NMR Chemical Shifts
| Proton Position | ¹H Shift (ppm) | Fluorine Position | ¹⁹F Shift (ppm) |
|---|---|---|---|
| C5-CH₃ | 2.35 (s) | C2-F | -138.2 |
| NH₂ | 5.8 (br s) | C6-F | -142.7 |
| Referenced to TMS (¹H) and CFCl₃ (¹⁹F) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
